molecular formula C11H12ClN B8619389 2-(4-Chlorophenyl)pentanenitrile

2-(4-Chlorophenyl)pentanenitrile

Cat. No. B8619389
M. Wt: 193.67 g/mol
InChI Key: XUNAXIYOIABQHP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pentanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)pentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)pentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

2-(4-chlorophenyl)pentanenitrile

InChI

InChI=1S/C11H12ClN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h4-7,10H,2-3H2,1H3

InChI Key

XUNAXIYOIABQHP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into 4 ml of benzene and 10 ml of 50% sodium hydroxide aqueous solution were added 1.2 ml of α-phenylacetonitrile, 1 ml of bromochloropropane and a catalytic amount of tri-n-butylammonium iodide, and the whole mixture was stirred at room temperature overnight under nitrogen gas stream. Then 0.5 ml of bromochloropropane was further added to the reaction mixture and reacted at 40° C. for 3 hours. After the reaction was completed, the reaction mixture was extracted with diethyl ether, and the extract was washed with an aqueous solution saturated with sodium chloride, and dried with anhydrous magnesium sulfate. The solvent was removed by evaporators under reduced pressure, and the thus obtained residue was purified by means of a silica gel column chromatography (eluent: n-hexane:ethyl acetate=5:1) to yield 1.7 g of 4-chloro-1-cyanobutylbenzene.
Name
tri-n-butylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a four neck one liter flask fitted with a reflux condenser, mechanical stirrer and addition funnel was placed 227.4 gm (1.5 mol) of 4-chlorophenylacetonitrile, 235.6 gm (3.0 mol) of 1-chloropropane and 4.8 gm (0.15 mol) of tetrabutylammonium bromide. 300 gm (3.75 mol) of 50% (w/w) NaOH was added dropwise over 30 minutes. The reaction mixture quickly exothermed to 50° C. and the reaction flask was placed in a cold water bath until the reaction mixture cooled to 35° C. Thereafter, the reaction mixture was heated for an additional 4 hours at 50° C., then the reaction was quenched by adding 1500 ml of water. The mixture was extracted twice with ether and the organic phase was washed with water and then with 200 ml of 10% (w/w) hydrochloric acid. The ether was dried, filtered, concentrated and distilled. The distillate was collected, at 105° C. at 0.5 mm, and two main fractions of 156.3 gm (88% purity) and 88 gm (60% purity) were obtained. The higher purity material was used in the bromomethylation of step B.
Quantity
227.4 g
Type
reactant
Reaction Step One
Quantity
235.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.8 g
Type
catalyst
Reaction Step Four

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